![molecular formula C24H18N4O2S4 B392730 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N-(2-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)ACETAMIDE](/img/structure/B392730.png)
2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N-(2-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)ACETAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N-(2-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)ACETAMIDE is a complex organic compound that features multiple functional groups, including benzothiazole rings, sulfanyl groups, and an acetamide moiety. Compounds with such structures are often of interest in various fields of scientific research due to their potential biological activities and applications in material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N-(2-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)ACETAMIDE typically involves multi-step organic reactions. The process may start with the preparation of benzothiazole derivatives, followed by the introduction of sulfanyl groups and the formation of the acetamide linkage. Common reagents used in these steps include thionyl chloride, amines, and various catalysts to facilitate the reactions under controlled conditions such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production of such compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N-(2-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzothiazole rings or other reactive sites.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. Conditions such as temperature, solvent choice, and reaction time are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl groups may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the molecule.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N-(2-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)ACETAMIDE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications and applications in synthetic organic chemistry.
Biology
Biologically, compounds with benzothiazole rings are known for their potential antimicrobial, antifungal, and anticancer activities. Research may focus on evaluating the biological activity of this compound and its derivatives against various pathogens or cancer cell lines.
Medicine
In medicine, the compound may be investigated for its potential therapeutic properties. Studies could explore its mechanism of action, efficacy, and safety in preclinical and clinical settings.
Industry
Industrially, such compounds may find applications in the development of new materials, including polymers, dyes, and electronic components. Their unique chemical properties can be harnessed for specific industrial applications.
Mécanisme D'action
The mechanism of action of 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N-(2-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)ACETAMIDE involves its interaction with molecular targets such as enzymes, receptors, or DNA. The benzothiazole rings may intercalate with DNA or inhibit specific enzymes, while the sulfanyl and acetamide groups may enhance binding affinity and specificity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other benzothiazole derivatives, such as:
- 2-mercaptobenzothiazole
- 2-aminobenzothiazole
- 2-(2-hydroxyphenyl)benzothiazole
Uniqueness
What sets 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N-(2-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)ACETAMIDE apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. Its dual benzothiazole rings and sulfanyl groups provide multiple sites for chemical modification and potential biological activity, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C24H18N4O2S4 |
|---|---|
Poids moléculaire |
522.7g/mol |
Nom IUPAC |
2-[[6-[[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino]-1,3-benzothiazol-2-yl]sulfanyl]-N-phenylacetamide |
InChI |
InChI=1S/C24H18N4O2S4/c29-21(25-15-6-2-1-3-7-15)13-32-24-28-18-11-10-16(12-20(18)34-24)26-22(30)14-31-23-27-17-8-4-5-9-19(17)33-23/h1-12H,13-14H2,(H,25,29)(H,26,30) |
Clé InChI |
ULXXHKCLPUIRSR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)CSC4=NC5=CC=CC=C5S4 |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)CSC4=NC5=CC=CC=C5S4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


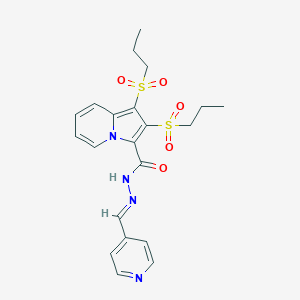


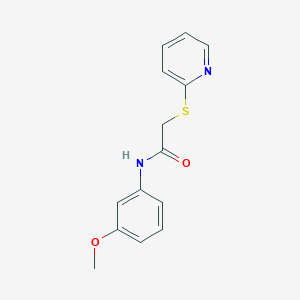
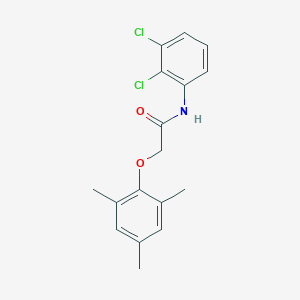
![1-(4-Bromophenyl)-3-[4-(2-chlorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B392654.png)
![3,6-diamino-N-(2-bromophenyl)-5-cyanothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B392655.png)
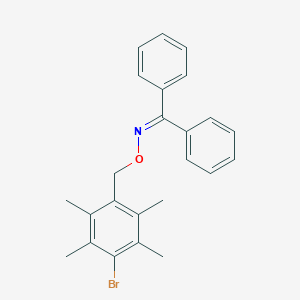
![2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B392658.png)
![3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(2,4-dimethylphenyl)pyrrolidine-2,5-dione](/img/structure/B392661.png)
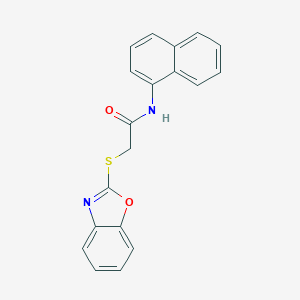
![4-(3-{[Anilino(phenylimino)methyl]sulfanyl}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B392668.png)
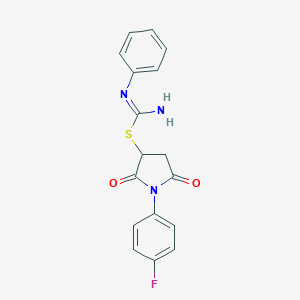
![benzyl [2-methoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]acetate](/img/structure/B392670.png)
